4-Aminocyclohexanol

Description

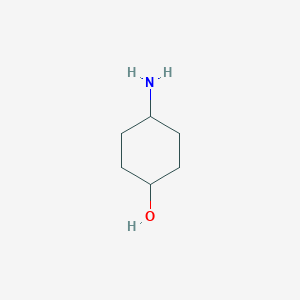

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLXLGZJLAOKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218630, DTXSID001312113 | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-65-3, 27489-62-9, 40525-78-8 | |

| Record name | 4-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Aminocyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINOCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Development for Trans 4 Aminocyclohexanol

Classical Chemical Synthesis Approaches

Classical synthesis relies heavily on the catalytic hydrogenation of aromatic compounds, where the choice of catalyst, support, and reaction conditions plays a pivotal role in determining the yield and stereochemical outcome.

Hydrogenation of Aromatic Precursors

The most common route involves the reduction of the aromatic ring of phenol (B47542) derivatives. This transformation converts flat, two-dimensional precursors into complex, three-dimensional cyclohexanol (B46403) scaffolds. nih.gov

Catalytic Hydrogenation of p-Acetamidophenol (Paracetamol)

A frequently utilized starting material for the synthesis of trans-4-aminocyclohexanol is p-acetamidophenol, also known as paracetamol. google.com The process involves the catalytic hydrogenation of the benzene (B151609) ring, followed by hydrolysis of the acetamido group to yield the final amino alcohol. google.com

Catalyst Systems: Palladium, Rhodium, and Ruthenium-Based Catalysts

The choice of metal catalyst is critical in the hydrogenation of p-acetamidophenol and other phenol derivatives. sigmaaldrich.com Palladium, rhodium, and ruthenium are the most commonly employed metals, each exhibiting different activities and selectivities. sigmaaldrich.com

Palladium (Pd): Palladium-based catalysts, particularly when supported on carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃), are widely reported to favor the formation of the thermodynamically more stable trans-isomer. acs.org In aqueous systems, Pd/C catalysts can achieve a trans:cis ratio of 3:1 to 4:1. A 5 wt % Pd/Al₂O₃ system has been identified as highly selective toward the desired trans-cyclohexanol product. nih.govresearchgate.net

Rhodium (Rh): In contrast to palladium, rhodium-based catalysts can be used to selectively produce the cis-isomer. nih.govacs.org This allows for a switchable diastereoselectivity, providing access to either isomer by choosing the appropriate catalyst. nih.govacs.orgnih.gov For instance, hydrogenating p-acetamidophenol with a 5% rhodium on Al₂O₃ catalyst can yield a trans:cis ratio of approximately 1:1. google.com

Ruthenium (Ru): Ruthenium catalysts are also active in the hydrogenation of substituted phenols. researchgate.netsci-hub.st However, monometallic ruthenium catalysts may exhibit lower stereoselectivity for the trans isomer compared to other metals. researchgate.net Studies on carbon-supported Ru catalysts showed they were highly active but less stereoselective than cobalt or nickel catalysts for producing the trans isomer. researchgate.net Bimetallic catalysts, such as Ru-Ni supported on graphite, have been shown to improve the trans:cis ratio compared to their monometallic counterparts. researchgate.net

Stereoselectivity Enhancement for trans-Isomer Production

Achieving a high diastereomeric ratio in favor of the trans-isomer is a primary goal in the synthesis of trans-4-aminocyclohexanol. Several strategies are employed to enhance stereoselectivity:

Catalyst Selection: As noted, palladium catalysts are generally preferred for producing the trans isomer. nih.govacs.org The use of a heterogeneous palladium on alumina catalyst is a key strategy for the trans-selective hydrogenation of phenols. nih.gov

Solvent and Additives: The reaction medium significantly influences stereoselectivity. For the hydrogenation of Boc-protected p-aminophenol using a palladium catalyst, switching the solvent from non-polar n-heptane to polar isopropanol (B130326) and adding a base like potassium carbonate (K₂CO₃) increased the trans:cis diastereomeric ratio from 80:20 to 88:12. nih.govacs.org

Catalyst Modification: The addition of promoters to a catalyst can alter its surface properties and improve stereoselectivity. Ruthenium catalysts modified with Mg, Na, or Ce have been found to be more selective to the trans isomer than the corresponding unmodified monometallic catalysts, although this can sometimes lead to lower activity. researchgate.net This enhancement is thought to be caused by an alteration of the acid-base properties of the catalyst surface, which affects the adsorption of the paracetamol molecule. researchgate.net

Reaction Conditions Optimization (Temperature, Pressure, Solvent Systems)

Optimizing reaction parameters such as temperature, pressure, and solvent is crucial for maximizing yield and selectivity.

Temperature and Pressure: Milder conditions are often preferable. Optimal trans-diastereoselectivity for the hydrogenation of phenol derivatives has been achieved using a 5 wt % Pd/Al₂O₃ catalyst at 80 °C under a low hydrogen pressure of 5 bar. nih.govresearchgate.net Another process using a palladium-on-carbon catalyst operates at a temperature of 100°C and a hydrogen pressure of 4.5 bar. google.com In contrast, some rhodium-catalyzed hydrogenations can proceed at room temperature and a pressure of approximately 3.5 bar. google.comgoogle.com

Solvent Systems: The choice of solvent can range from non-polar to polar and aqueous systems. For palladium-catalyzed reactions, n-heptane has been used effectively. nih.gov However, polar solvents like ethanol (B145695) or aqueous solutions are also common. google.comgoogle.com In some cases, the use of a more polar solvent like ethanol instead of isopropanol has been shown to increase the stereoselectivity for the trans isomer. researchgate.net The hydrogenation of p-acetamidophenol is often carried out in aqueous or alcoholic solutions. google.com

The following table summarizes selected findings on the catalytic hydrogenation of paracetamol:

| Catalyst | Support | Solvent | Temp. (°C) | Pressure (bar) | trans:cis Ratio | Yield (%) | Reference(s) |

| 5% Pd | Al₂O₃ | n-Heptane | 80 | 5 | High trans | 90 (for p-cresol) | nih.govresearchgate.net |

| 10% Pd | Carbon | Water | 100 | 4.5 | - | - | google.com |

| 5% Rh | Al₂O₃ | Ethanol | Room Temp. | 3.5 | ~1:1 | - | google.comgoogle.com |

| Ru | Carbon | - | 120 | - | Lower than Ni, Co | - | researchgate.net |

| Ru-Ni | Graphite | - | 120 | - | Improved vs. mono | - | researchgate.net |

Trans-Selective Arene Hydrogenation of Phenol Derivatives

Beyond paracetamol, a general and efficient method for the trans-selective hydrogenation of a variety of phenol derivatives has been developed using a commercially available heterogeneous palladium on alumina catalyst. nih.govacs.org This methodology is significant because the hydrogenation of arenes typically delivers the opposite cis-isomers. nih.govacs.orgnih.gov

The method demonstrates broad applicability and tolerance for various functional groups. For example, Boc-protected p-aminophenol can be hydrogenated to the protected trans-4-aminocyclohexanol with high yield and selectivity. nih.govacs.org The reaction can also be applied to substrates like p-nitrophenol, where the nitro group and the arene are reduced in a single step to afford the protected trans-4-aminocyclohexanol. nih.govacs.org The robustness of the method is further highlighted by its tolerance of ester substituents and aryl boronic acid derivatives. nih.govacs.org

The table below showcases the versatility of the palladium-catalyzed trans-selective hydrogenation on various phenol derivatives.

| Substrate | Catalyst | Solvent | Temp. (°C) | Pressure (bar) | Product | trans:cis Ratio | Yield (%) | Reference(s) |

| p-Cresol | 5% Pd/Al₂O₃ | n-Heptane | 80 | 5 | trans-4-Methylcyclohexanol | 80:20 | 90 | nih.gov |

| 4-tert-Butylphenol | 5% Pd/Al₂O₃ | n-Heptane | 80 | 5 | trans-4-tert-Butylcyclohexanol | 88:12 | >99 | nih.gov |

| Boc-p-aminophenol | 5% Pd/Al₂O₃ | n-Heptane | 80 | 5 | Boc-trans-4-aminocyclohexanol | 80:20 | 84 | nih.govacs.org |

| p-Aminophenol | 5% Pd/Al₂O₃ | Isopropanol | 80 | 5 | trans-4-Aminocyclohexanol | 88:12 | 84 | nih.govacs.org |

| p-Nitrophenol | 5% Pd/Al₂O₃ | Isopropanol | 80 | 5 | Boc-trans-4-aminocyclohexanol | 90:10 | 87 | acs.org |

Hydrogenation of Cyclohexanone (B45756) Derivatives

The catalytic hydrogenation of para-substituted phenols and their derivatives is a common and direct route to 4-aminocyclohexanol. google.com The choice of catalyst and reaction conditions plays a pivotal role in the stereochemical outcome of the reaction.

One of the most utilized starting materials for this method is paracetamol (p-acetamidophenol). google.com Catalytic hydrogenation of paracetamol in aqueous or alcoholic solutions yields a mixture of cis- and trans-acetamidocyclohexanol. google.com The subsequent separation of these isomers, followed by hydrolysis, affords the desired aminocyclohexanol isomers. google.com

Various catalysts, including those based on platinum, rhodium, ruthenium, and palladium, have been employed for this transformation. google.com Palladium on alumina (Pd/Al₂O₃) or rhodium on carbon (Rh/C) catalysts have been shown to favor the formation of the trans-isomer. Conversely, ruthenium-based catalysts tend to yield the cis isomer preferentially. For instance, hydrogenation of p-acetamidophenol in water using a platinum oxide catalyst has been reported to predominantly yield the trans product. google.com Similarly, using a palladium on carbon catalyst in an aqueous medium can also produce a high trans to cis ratio. google.com

A study reported the hydrogenation of Boc-protected p-aminophenol, which yielded the protected this compound with an 80:20 trans:cis diastereomeric ratio (d.r.). nih.gov By switching to unprotected p-aminophenol and adding potassium carbonate in isopropanol, the diastereoselectivity was improved to 88:12. nih.gov Another approach involves the hydrogenation of 4-aminophenol (B1666318) in tetrahydrofuran (B95107) as a solvent to prevent side reactions like reductive amination that can occur with ketone solvents. google.com Using a rhodium-based catalyst in this system, a high conversion of 4-aminophenol (99.4%) was achieved with a 96.7% selectivity for this compound and a trans:cis isomer ratio of 92:8. google.com

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | trans:cis Ratio | Reference |

| p-Acetamidophenol | Platinum oxide | Water | Room Temp | ~3 | ~4:1 | google.com |

| p-Acetamidophenol | 5% Rhodium on Al₂O₃ | Ethanol | Room Temp | ~3.5 | ~1:1 | google.com |

| p-Acetamidophenol | Palladium on carbon (10% Pd) | Water | 98-110 | 4.5 | - | google.com |

| Boc-protected p-aminophenol | Heterogeneous palladium | n-Heptane | - | - | 80:20 | nih.gov |

| p-Aminophenol | Heterogeneous palladium | Isopropanol (with K₂CO₃) | - | - | 88:12 | nih.gov |

| 4-Aminophenol | Rhodium-based | Tetrahydrofuran | 120-150 | 3.0-5.0 | 92:8 | google.com |

Reductive Amination Strategies

Reductive amination of cyclohexanone derivatives provides another versatile route to trans-4-aminocyclohexanol and its analogs. This method typically involves the reaction of a ketone with an amine in the presence of a reducing agent. researchgate.net

The direct reductive amination of 4-hydroxycyclohexanone (B83380) with an amine source can lead to the formation of this compound. The choice of the amine and the reducing agent is critical for the efficiency and stereoselectivity of the reaction. For instance, the synthesis of trans-4-(isopropylamino)cyclohexanol can be achieved by reacting this compound with acetone (B3395972) in situ, which facilitates the formation of a Schiff base that is subsequently reduced.

Controlling the stereochemistry during reductive amination is a significant challenge, as traditional methods often yield mixtures of cis and trans isomers or favor the cis product. researchgate.net However, specific reagents and conditions have been developed to enhance the formation of the trans isomer. The use of lithium borohydride (B1222165) as a reducing agent in the reductive amination of substituted cyclohexanones with primary amines has been shown to be selective towards the formation of trans-products. researchgate.net

Enzymatic reductive amination has emerged as a powerful tool for achieving high stereoselectivity. ontosight.ai By engineering the enzyme pocket of an imine reductase (IRED), it has been possible to synthesize a wide range of cis/trans and axially chiral 4-substituted cyclohexylamines with high stereocomplementarity. researchgate.net This approach allows for the selective binding of specific imine precursor configurations, leading to the formation of stereochemically distinct products. researchgate.net

Ring-Opening of Cyclohexene (B86901) Oxide Intermediates

The ring-opening of epoxide intermediates offers a stereospecific route to trans-1,2-amino alcohols. A similar strategy can be envisioned for the synthesis of trans-4-aminocyclohexanol, likely proceeding through a suitably substituted cyclohexene oxide derivative.

A practical method for synthesizing highly enantioenriched trans-1,2-amino alcohols involves the enantioselective addition of phenyl carbamate (B1207046) to meso-epoxides, catalyzed by an oligomeric (salen)Co-OTf complex. nih.gov For cyclohexene oxide, this reaction proceeds with clean addition and subsequent intramolecular cyclization to yield a trans-4,5-disubstituted oxazolidinone product in high yield and enantioselectivity. nih.gov This intermediate can then be hydrolyzed to the corresponding trans-amino alcohol. While this specific example yields a 1,2-amino alcohol, the principle of stereospecific ring-opening of an epoxide by an amine or a protected amine equivalent is a viable strategy for accessing trans-aminocyclohexanols.

Hydrolysis of Acetamidocyclohexanol Derivatives

The hydrolysis of a mixture of cis/trans-4-acetamidocyclohexanol is a key step in several synthetic routes, particularly those starting from the hydrogenation of paracetamol. google.com This step is typically carried out in the presence of a strong acid or base to cleave the amide bond and liberate the free amino alcohol. google.com

The process often involves an initial fractional crystallization to separate the trans-acetamidocyclohexanol from the cis isomer before hydrolysis. google.com However, some procedures involve the direct hydrolysis of the isomer mixture, followed by the separation of the resulting trans- and cis-4-aminocyclohexanol. google.com For example, a cis/trans mixture of 4-acetamidocyclohexanol can be hydrolyzed using a strong base like sodium hydroxide (B78521) in a solvent such as acetone or chloroform (B151607) at elevated temperatures (around 80°C) for approximately 8 hours to ensure complete conversion. The resulting free amino alcohols can then be separated. One method for separating the isomers involves cooling the alkaline reaction solution, which causes the trans-4-aminocyclohexanol to selectively precipitate. google.com

Enzymatic and Biocatalytic Synthesis

Enzymatic and biocatalytic methods have gained significant attention for the synthesis of this compound isomers due to their high regio- and stereoselectivity. d-nb.info These methods often offer milder reaction conditions and can shorten synthetic routes compared to classical chemical methods.

A prominent biocatalytic strategy involves a one-pot, two-step enzymatic cascade starting from 1,4-cyclohexanedione (B43130). d-nb.inforesearchgate.net This diketone can be derived from bio-based succinic acid. d-nb.info The cascade typically employs a keto reductase (KRED) for the selective monoreduction of the diketone to 4-hydroxycyclohexanone. d-nb.info Subsequently, an amine transaminase (ATA) is used for the stereoselective amination of the intermediate to produce either cis- or trans-4-aminocyclohexanol, depending on the choice of the transaminase. d-nb.info

By selecting stereocomplementary amine transaminases, both isomers of this compound can be synthesized with good to excellent diastereomeric ratios. d-nb.info For example, certain engineered ATAs have been shown to be highly selective for the synthesis of cis-4-aminocyclohexanol, while the search for highly trans-selective enzymes is ongoing. uni-greifswald.de This modular enzymatic system highlights the potential of biocatalysis to generate high-value building blocks from renewable starting materials. researchgate.net

| Enzyme System | Starting Material | Intermediate | Product | Stereoselectivity | Reference |

| Keto Reductase (KRED) & Amine Transaminase (ATA) | 1,4-Cyclohexanedione | 4-Hydroxycyclohexanone | cis- and trans-4-Aminocyclohexanol | Good to excellent d.r. depending on ATA | d-nb.inforesearchgate.net |

One-Pot Chemoenzymatic Cascades

One-pot chemoenzymatic cascades have emerged as a powerful strategy for the synthesis of this compound isomers, offering high efficiency and stereoselectivity. d-nb.inforesearchgate.net These cascades often start from readily available precursors like 1,4-cyclohexanedione, which can be derived from bio-based succinic acid. d-nb.inforesearchgate.net

A prominent approach involves the sequential or concurrent use of keto reductases (KREDs) and amine transaminases (ATAs). d-nb.infouni-greifswald.de In one pathway, a KRED selectively reduces one of the ketone groups of 1,4-cyclohexanedione to form the intermediate 4-hydroxycyclohexanone. d-nb.info Subsequently, an ATA catalyzes the amination of the remaining ketone to produce this compound. d-nb.info The success of this cascade hinges on the high regioselectivity of the KRED to prevent the formation of the diol byproduct and the stereoselectivity of the ATA to yield the desired trans-isomer. d-nb.inforesearchgate.net

For instance, the KRED from Lactobacillus kefir has demonstrated high regioselectivity in the reduction of 1,4-cyclohexanedione to (S)-4-hydroxycyclohexanone. This is followed by a transamination step using an ATA. The choice of the ATA is crucial for controlling the stereochemical outcome. d-nb.info

Table 1: Key Enzymes in the Chemoenzymatic Synthesis of trans-4-Aminocyclohexanol

| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Reference |

|---|---|---|---|

| Keto Reductase (KRED) | Lactobacillus kefir KRED | Selective monoreduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone |

The modularity of the KRED/ATA system allows for the selective production of both cis- and trans-4-aminocyclohexanol by choosing enzymes with complementary stereopreferences. d-nb.inforesearchgate.net While many ATAs show a preference for producing the cis-isomer, specific ATAs have been identified that favor the formation of the trans-product. d-nb.info For example, ATA-234 has been utilized for the synthesis of trans-4-aminocyclohexanol, achieving a cis:trans ratio of 20:80. uni-greifswald.de The synthesis of the cis-isomer is often more straightforward, with several ATAs providing excellent stereoselectivity. d-nb.info

Table 2: Stereoselectivity in the Enzymatic Synthesis of this compound Isomers

| Target Isomer | Key Enzyme(s) | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|

| cis-4-Aminocyclohexanol | LK-KRED and ATA-3FCR-4M | >99:1 | researchgate.net |

To improve the selectivity for the less-favored trans-isomer, enzyme engineering has been employed. uni-greifswald.de By modifying the active site of ATAs, researchers aim to alter the substrate binding orientation to favor the formation of the trans-product. researchgate.net For example, modeling studies of the ATA from Chromobacterium violaceum (ATA-3HMU) with a W63Y mutation suggest that the binding orientation of the 4-hydroxycyclohexanone intermediate dictates the stereochemical outcome. researchgate.net For the trans-isomer to be formed, the hydroxyl group of the intermediate would need to occupy a position that hinders solvation, explaining the common preference for the cis-isomer. researchgate.net Further engineering efforts are focused on overcoming these energetic barriers to enhance trans-selectivity. uni-greifswald.de

Microbial Oxidation and Biotransformation

Microbial processes offer an alternative route for producing key intermediates for trans-4-aminocyclohexanol synthesis. For instance, microorganisms can be used for the hydroxylation of N-substituted 7-azabicyclo[2.2.1]heptanes, which are synthesized from trans-4-aminocyclohexanol. doi.org While direct microbial synthesis of trans-4-aminocyclohexanol is less documented, the degradation of related compounds by microorganisms has been studied. For example, Brevibacterium oxydans can degrade cyclohexylamine (B46788), but it does not grow on this compound. nih.gov The aminocyclohexanol moiety of certain antibiotics is known to be derived from glucose through microbial pathways involving myo-inositol-1P derivatization. mdpi.com

Sustainable and Advanced Synthetic Techniques

Continuous flow chemistry presents a promising platform for the synthesis of aminocyclohexanol derivatives, offering improved safety, scalability, and control over reaction parameters. researchgate.net A continuous flow process has been developed for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to the corresponding cis-4-aminocyclohexanols with high selectivity (>99%) using a Raney nickel catalyst cartridge. researchgate.net This demonstrates the potential of flow chemistry for stereoselective synthesis. While a direct continuous flow synthesis of trans-4-aminocyclohexanol is not explicitly detailed, the principles can be applied to optimize existing batch processes. For example, a solvent-free, continuous method for aldimine synthesis using single-screw extrusion (SSE) has been reported, reacting aldehydes with trans-4-aminocyclohexanol to achieve high yields. rsc.org This highlights the potential for developing more sustainable and efficient manufacturing processes for derivatives of trans-4-aminocyclohexanol. rsc.org

Mechanochemical Synthesis via Extrusion

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical force to induce chemical reactions, has emerged as a sustainable alternative to traditional solvent-based methods. qub.ac.ukresearchgate.net Twin Screw Extrusion (TSE) and Single Screw Extrusion (SSE) are key techniques in this field, enabling continuous, solvent-free reactions by applying shear and compressive forces to reagents. qub.ac.ukthermofisher.com This process, often termed reactive extrusion (REX), combines synthesis and processing into a single, efficient step, which can enhance reaction rates, improve yields, and reduce waste. thermofisher.comaimplas.net

While the direct synthesis of trans-4-aminocyclohexanol via extrusion is not extensively documented in current literature, its application as a reagent in extrusion-based synthesis has been successfully demonstrated. This highlights the compound's stability and reactivity under mechanochemical conditions. Specifically, trans-4-aminocyclohexanol has been used as a model substrate in the solvent-free synthesis of various aldimines using single-screw extrusion. rsc.orgresearchgate.net In these studies, it was reacted with aldehydes under optimized temperature and screw speed conditions to produce the corresponding imines in high to near-quantitative yields. rsc.orgresearchgate.net

The successful use of trans-4-aminocyclohexanol in SSE for imine formation suggests the feasibility of developing extrusion-based methods for its own synthesis. rsc.orgresearchgate.net The principles of REX, which have been applied to various organic transformations including condensation reactions, could potentially be adapted for the hydrogenation of precursors like 4-aminophenol or the reductive amination of cyclohexanone derivatives. beilstein-journals.org

Table 1: Conditions for Imine Synthesis Using trans-4-Aminocyclohexanol in a Single-Screw Extruder

| Aldehyde Reactant | Extrusion Temp. (°C) | Screw Speed (rpm) | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | 100 | 90 | >99 | rsc.org |

| 4-Nitrobenzaldehyde | 120 | 90 | >99 | rsc.org |

| 4-Methoxybenzaldehyde | 110 | 90 | >99 | rsc.org |

| 2-Naphthaldehyde | 130 | 90 | 98 | rsc.org |

Synthetic Challenges and Mitigation Strategies

The synthesis of trans-4-aminocyclohexanol is accompanied by several challenges that necessitate careful optimization of reaction pathways and conditions to achieve high yields and the desired stereoselectivity.

Low reaction yields and the formation of unwanted side products are significant hurdles in several synthetic routes to trans-4-aminocyclohexanol. nih.gov For instance, when starting from 1,4-cyclohexanedione, a common challenge is preventing over-reduction to form 1,4-cyclohexanediol (B33098) as a by-product. d-nb.inforesearchgate.net This requires a highly selective catalyst that can efficiently discriminate between the starting diketone and the intermediate hydroxyketone. d-nb.info

Mitigation strategies focus on enhancing selectivity. One successful approach is the use of enzymatic catalysis. d-nb.inforesearchgate.net Regioselective keto reductases (KREDs) can be employed for the selective mono-reduction of 1,4-cyclohexanedione, minimizing the formation of the diol by-product. d-nb.info In catalytic hydrogenation routes, optimizing reaction parameters such as catalyst type, solvent, and temperature is crucial to suppress side reactions. researchgate.net For example, in the hydrogenation of 4-nitrophenol (B140041), side reactions can be minimized by using a one-pot method that combines hydrogenation and acetylation, preventing the intermediate 4-aminophenol from forming undesired products. rsc.org

The selection of appropriate ligands and bases is critical for controlling reactivity and selectivity, particularly in metal-catalyzed reactions involving trans-4-aminocyclohexanol or its precursors. While direct ligand optimization for the synthesis of the title compound is a niche topic, its importance is well-documented in related transformations. For instance, palladium-catalyzed amination reactions to produce derivatives of trans-4-aminocyclohexanol have proven challenging, with initial attempts resulting in only trace amounts of product. nih.gov Successful coupling was achieved through careful ligand screening, identifying DavePhos as an effective ligand in combination with a palladium source (Pd₂(dba)₃) to achieve a viable yield. nih.gov

The hydrogenation of nitroaromatics, a key step in producing precursors like 4-aminophenol, is also highly influenced by the catalytic system. The selectivity of palladium-catalyzed hydrogenation of nitrobenzene (B124822) can be strongly dictated by the ligands attached to the metal center. researchgate.net Furthermore, the catalytic reduction of 4-nitrophenol to 4-aminophenol serves as a standard model reaction for evaluating the efficacy of new catalyst systems, including copper(II) complexes with various N,O-chelating Schiff base ligands. mdpi.com In such systems, both the ligand structure and the base used can significantly impact conversion rates and product selectivity. mdpi.com

A primary challenge in the synthesis of this compound is controlling the stereochemistry to favor the desired trans isomer over the cis isomer. The diastereomeric ratio is highly dependent on the synthetic route, catalyst, and reaction conditions.

Catalytic hydrogenation of aromatic precursors is a common method where this challenge is prominent.

Catalyst Choice: The choice of metal catalyst is paramount. Hydrogenation of p-acetamidophenol (paracetamol) using a palladium on carbon (Pd/C) catalyst in an aqueous solution preferentially yields the trans isomer, with reported trans/cis ratios of 3:1 to 4:1. A platinum oxide catalyst under similar conditions also yields a trans/cis ratio of approximately 4:1. google.com In stark contrast, using a ruthenium on alumina (Ru/Al₂O₃) catalyst for the hydrogenation of 4-aminophenol results in the undesired cis isomer as the major product, with a cis/trans ratio of 86:14. google.com

Enzymatic Methods: Biocatalysis offers a highly selective alternative. One-pot reactions combining a keto reductase (KRED) and an amine transaminase (ATA) have been developed. researchgate.netacs.org While this method can achieve excellent cis-selectivity (up to 99:1), achieving high trans-selectivity is more difficult, with reported cis:trans ratios typically around 3:7. researchgate.netacs.org

Reaction Conditions: Hydrogen pressure has been identified as a critical parameter that can be adjusted to help optimize the diastereomeric ratio during hydrogenation. smolecule.com

Separation: Due to the difficulty in achieving perfect stereocontrol, separation of the isomers is often necessary. The trans and cis isomers can be separated by fractional crystallization, often after the amine group has been protected. google.com A patented process describes the preferential crystallization of trans-4-aminocyclohexanol from a concentrated alkaline aqueous solution by cooling it to -8°C to -10°C, exploiting its lower solubility compared to the cis isomer. google.comgoogle.com

Table 2: Influence of Catalyst on Diastereomeric Ratio in the Synthesis of this compound

| Starting Material | Catalyst | Predominant Isomer | Reported trans:cis Ratio | Reference |

|---|---|---|---|---|

| p-Acetamidophenol | Pd/C | trans | 3:1 to 4:1 | |

| p-Acetamidophenol | Platinum Oxide | trans | ~4:1 | google.com |

| 4-Aminophenol | Ru/Al₂O₃ | cis | 14:86 | google.com |

| 1,4-Cyclohexanedione | ATA-234 (Amine Transaminase) | trans | 80:20 | uni-greifswald.de |

| 1,4-Cyclohexanedione | ATA-200 (Amine Transaminase) | cis | 1:99 | d-nb.info |

Protecting group chemistry is a fundamental strategy employed to enhance stereochemical control and simplify purification in the synthesis of trans-4-aminocyclohexanol. wikipedia.org A protecting group temporarily masks a reactive functional group, such as an amine, to prevent it from interfering with subsequent reaction steps. arkat-usa.org

A widely used industrial method involves the N-acylation of 4-aminophenol to form N-acetyl-4-aminophenol (paracetamol). google.com The acetyl group serves as an effective protecting group for the amine functionality during the catalytic hydrogenation of the aromatic ring. google.com This approach offers several advantages:

Stereochemical Influence: The presence of the N-acetyl group influences the stereochemical outcome of the hydrogenation, favoring the formation of the trans isomer when using catalysts like palladium or platinum. google.com

Simplified Purification: The diastereomeric isomers of N-acetyl-4-aminocyclohexanol are often easier to separate than the final aminocyclohexanol products. Fractional crystallization can be performed on the protected intermediate to isolate the desired trans-acetamidocyclohexanol. google.com

Deprotection: After hydrogenation and purification, the acetyl group is readily removed by hydrolysis, typically under acidic or alkaline conditions (saponification), to yield the final trans-4-aminocyclohexanol product. google.comgoogle.com

While the acetyl group is common, other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group have also been utilized in reactions involving trans-4-aminocyclohexanol, demonstrating the versatility of this strategy. nih.gov The use of a phthalamido protecting group has also been reported, although it was noted to require significantly longer reaction times for installation. googleapis.com

Stereochemical Investigations and Control in Trans 4 Aminocyclohexanol Derivatives

Diastereoisomerism and Enantiomerism of trans-4-Aminocyclohexanol

4-Aminocyclohexanol exists as two diastereomers: cis and trans. This diastereoisomerism arises from the relative orientation of the amino and hydroxyl groups on the cyclohexane (B81311) ring. In the trans isomer, the two functional groups are on opposite sides of the ring, while in the cis isomer, they are on the same side.

The trans-4-Aminocyclohexanol itself is a chiral molecule, meaning it is non-superimposable on its mirror image. This chirality results from the presence of two stereocenters at C1 and C4. Consequently, trans-4-aminocyclohexanol exists as a pair of enantiomers: (1R,4R)-4-aminocyclohexanol and (1S,4S)-4-aminocyclohexanol. Similarly, the cis isomer also has a pair of enantiomers: (1R,4S)-4-aminocyclohexanol and (1S,4R)-4-aminocyclohexanol. Therefore, this compound has a total of four possible stereoisomers. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libretexts.org Enantiomers, on the other hand, are mirror images and have identical physical properties except for their interaction with plane-polarized light. libretexts.org

The relationship between the stereoisomers of this compound can be summarized as follows:

(1R,4R) and (1S,4S) are enantiomers (trans pair).

(1R,4S) and (1S,4R) are enantiomers (cis pair).

The trans isomers are diastereomers of the cis isomers.

**2.2. Stereoselective Synthesis and Isolation of Isomers

The synthesis and isolation of specific stereoisomers of this compound are crucial for their application in pharmaceuticals and other fields. Various methods have been developed to achieve high diastereomeric and enantiomeric purity.

Achieving a high diastereomeric ratio (d.r.), favoring the trans isomer, is a key objective in many synthetic routes.

Catalytic Hydrogenation: The catalytic hydrogenation of p-acetamidophenol is a common method. The choice of catalyst and solvent significantly influences the trans/cis ratio. Using a 50% Pd/C catalyst in water at elevated temperature and pressure can achieve a trans/cis ratio of 3:1 to 4:1. Rhodium on alumina (B75360) has also been used, yielding a nearly 1:1 mixture of trans and cis isomers. google.com

Enzymatic Synthesis: Biocatalysis offers a highly stereoselective approach. The use of keto reductases (KREDs) and amine transaminases (ATAs) in a one-pot synthesis from 1,4-cyclohexanedione (B43130) can produce both cis- and trans-4-aminocyclohexanol with excellent diastereomeric ratios. d-nb.inforesearchgate.net For instance, specific KREDs can achieve over 93% conversion with a diastereomeric ratio of >98:2 in favor of the desired isomer. Stereocomplementary ATAs, such as those from Chromobacterium violaceum (Cv-ATA) and Arthrobacter citreus (Ac-ATA), allow for the selective production of either the trans or cis isomer with high diastereomeric ratios.

Continuous Flow Hydrogenation: A continuous flow process for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts using a Raney nickel catalyst has been reported to yield cis-4-aminocyclohexanol derivatives with over 99% selectivity. researchgate.net

The following table summarizes some methods for achieving diastereomeric purity:

| Method | Starting Material | Key Reagents/Catalysts | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | p-Acetamidophenol | 50% Pd/C, H₂O, 80–100°C, 10–50 bar H₂ | 3:1 to 4:1 | |

| Enzymatic Synthesis | 1,4-Cyclohexanedione | LK-KRED, Amine Transaminase | >98:2 | |

| Enzymatic Synthesis | 1,4-Cyclohexanedione | Codexis KRED-P2-C11, Amine Transaminase | >98:2 | |

| Enzymatic Synthesis | 4-Hydroxycyclohexanone (B83380) | Chromobacterium violaceum ATA (Cv-ATA) | 92:8 (trans favored) | |

| Enzymatic Synthesis | 4-Hydroxycyclohexanone | Arthrobacter citreus ATA (Ac-ATA) | 15:85 (cis favored) |

Once a mixture of stereoisomers is synthesized, effective separation techniques are necessary to isolate the pure isomers.

Fractional Crystallization: This is a common method for separating diastereomers. For instance, after hydrogenation of p-acetamidophenol, the resulting acetamidocyclohexanol isomers can be separated by fractional crystallization from acetone (B3395972). google.com The lower solubility of trans-4-aminocyclohexanol compared to the cis isomer in alkaline aqueous solutions allows for its preferential crystallization upon cooling. google.comgoogle.com A process involving azeotropic drying with toluene (B28343) followed by recrystallization has been reported to yield trans-4-aminocyclohexanol with 99% purity.

Chromatography: Column chromatography is a versatile technique for separating stereoisomers. researchgate.net For challenging separations, derivatization to Boc-protected forms can improve the outcome. researchgate.net High-performance liquid chromatography (HPLC) with a C18 column is used for purity analysis and impurity profiling. Chiral column chromatography can be employed to separate enantiomers. mdpi.com

Diastereomeric Salt Formation: To resolve a racemic mixture of trans-4-aminocyclohexanol into its enantiomers, chiral resolving agents like (R)- or (S)-mandelic acid can be used to form diastereomeric salts, which can then be separated by crystallization.

Stereochemical Impact on Biological Activity Profiles

The specific stereochemistry of this compound derivatives is often critical for their biological activity. The three-dimensional arrangement of functional groups determines how a molecule interacts with biological targets like enzymes and receptors.

Derivatives of trans-4-aminocyclohexanol are important intermediates in the synthesis of various pharmaceuticals. ontosight.ai Notably, it is a key component in the synthesis of Ambroxol, a mucolytic agent. The trans configuration is crucial for the desired pharmacological effect.

In some instances, the cis isomer may exhibit greater activity. For example, some studies have suggested that cis-4-aminocyclohexanol has shown higher anticancer activity compared to its trans counterpart in certain cancer cell lines. This highlights the profound impact of stereochemistry on the biological efficacy of these compounds.

The development of drugs for neurological disorders has also utilized derivatives of trans-4-aminocyclohexanol. ontosight.ai The precise stereochemistry is essential for the molecule to fit into the specific binding site of its target protein.

Epimerization Mechanisms and Control

Epimerization is the process of changing the configuration at one stereocenter in a molecule that has multiple stereocenters. In the context of this compound derivatives, this typically refers to the interconversion between cis and trans isomers.

The mechanism of cis-trans epimerization of N-(4-hydroxycyclohexyl)-acetamide has been studied using density functional theory (DFT). researchgate.net These theoretical calculations help in understanding the reaction pathways and can be used to predict the ratio of the two isomers under different conditions, such as temperature and solvent. researchgate.net

Controlling epimerization is crucial during synthesis and storage to maintain the desired stereochemical purity. This can be achieved by carefully selecting reaction conditions such as catalysts, solvents, and temperature. For example, in stereoselective polymerizations, side reactions like epimerization can be suppressed to maintain control over the stereochemistry of the resulting polymer. utwente.nl

Advanced Characterization and Analytical Methodologies

Spectroscopic Characterization of trans-4-Aminocyclohexanol and its Derivatives

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of trans-4-Aminocyclohexanol. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical confirmation of trans-4-Aminocyclohexanol. Both ¹H and ¹³C NMR are utilized to distinguish between the cis and trans isomers by analyzing the chemical shifts and coupling constants of the cyclohexane (B81311) ring protons.

In the ¹H-NMR spectrum of trans-4-Aminocyclohexanol, the protons on the cyclohexane ring (H2, H3, H5, H6) exhibit chemical shifts at approximately 1.28–1.52 ppm and 1.99–2.06 ppm. uni-greifswald.de This is distinct from the cis-isomer, where these protons appear at 1.57–1.66 ppm and 1.75–1.86 ppm. uni-greifswald.de The difference in chemical shifts is attributed to the shielding and deshielding effects arising from the spatial arrangement of the amino and hydroxyl groups. uni-greifswald.de Specifically, axial protons tend to appear at a higher field (more shielded) compared to equatorial protons. uni-greifswald.de For the trans-isomer, the proton at C1 (attached to the hydroxyl group) shows coupling constants of 11.2 Hz and 3.9 Hz, which correspond to two axial-axial couplings and axial-equatorial couplings, respectively, confirming the trans configuration. uni-greifswald.de

A study on the synthesis of Ambroxol hydrochloride, a derivative of trans-4-aminocyclohexanol, utilized ¹H and ¹³C NMR to confirm the structure of the intermediates and the final product.

Table 1: ¹H-NMR Data for trans-4-Aminocyclohexanol

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2, H3, H5, H6 (axial) | 1.18 - 1.52 | m |

| H2, H3, H5, H6 (equatorial) | 1.70 - 2.06 | m |

| H4 (CH-N) | 2.58 | m |

| H1 (CH-O) | 3.55 | m |

Data sourced from a study conducted in D₂O at 300 MHz. uni-greifswald.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in trans-4-Aminocyclohexanol. The IR spectrum provides evidence for the presence of O-H and N-H stretching vibrations, which are characteristic of the hydroxyl and amino groups, respectively. The spectrum also shows C-H stretching and bending vibrations of the cyclohexane ring. Commercial suppliers of trans-4-Aminocyclohexanol often provide IR spectra to confirm the identity of the compound, with specifications indicating that the spectrum "conforms" to the known structure. vwr.comavantorsciences.comthermofisher.com The presence of intermolecular and intramolecular hydrogen bonding, which plays a role in the supramolecular assembly of the compound, can also be inferred from the IR spectrum. biocrick.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is employed to determine the molecular weight of trans-4-Aminocyclohexanol and to study its fragmentation patterns. The molecular ion peak [M]+ for trans-4-Aminocyclohexanol is observed at a mass-to-charge ratio (m/z) of 115, corresponding to its molecular weight of 115.17 g/mol . chemicalbook.comnih.gov The mass spectrum exhibits a base peak at m/z 56. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a more precise determination of the molecular formula by measuring the exact mass of the molecular ion. This technique is crucial for confirming the elemental composition of the compound and its derivatives. For instance, the hydrochloride salt of trans-4-Aminocyclohexanol is characterized using HRMS to confirm its identity and purity. klivon.com

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of trans-4-Aminocyclohexanol and for separating its diastereomers and enantiomers, which is often a critical step in pharmaceutical applications.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the diastereomeric and enantiomeric excess of trans-4-Aminocyclohexanol and its derivatives. nih.gov Reversed-phase HPLC, often using a C18 column, is effective for separating trans-4-Aminocyclohexanol from its impurities.

For the analysis of diastereomeric excess, a method involving derivatization with 4-nitrobenzoyl chloride (NBD-Cl) followed by HPLC analysis has been developed. uni-greifswald.de This allows for the quantification of the cis and trans isomers. In a study focused on the enzymatic synthesis of 4-aminocyclohexanol, HPLC was used to determine the cis:trans ratio of the products. d-nb.info

The determination of enantiomeric excess often requires the use of chiral stationary phases or derivatization with a chiral reagent. For example, the enantiomeric excess of 2-aminocycloalkanols, which are structurally related to this compound, has been determined by HPLC after derivatization with a chiral carboxylic acid. tandfonline.com Similarly, the optical purity of trans-2-aminocyclohexanol, a positional isomer, is analyzed by HPLC after derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate. google.com

Table 2: HPLC Conditions for Isomer Analysis

| Column | Mobile Phase | Detection | Application |

|---|---|---|---|

| Zorbax SB-C18 | Not specified | UV at 480 nm (after derivatization) | Determination of cis and trans isomer concentrations uni-greifswald.de |

| Reversed-phase C18 | Acetonitrile/water with 0.1% TFA | Not specified | Purity assessment of trans-4-aminocyclohexanol |

| CAPCELL PAK C18 SG-120 | Acetonitrile / 5mM sodium lauryl sulfate (B86663) (pH 2.20) | UV at 243 nm | Optical purity analysis of derivatized trans-2-aminocyclohexanol google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method used for the analysis of volatile compounds. For non-volatile compounds like trans-4-Aminocyclohexanol, derivatization is necessary to increase their volatility. GC-MS has been used to detect cis- and trans-4-aminocyclohexanol as metabolites of cyclohexylamine (B46788) in urine.

While a standard BPX5 column in GC-MS may not separate the cis and trans isomers, a chiral GC column, such as CP Chirasil-DeX CB, can achieve near-baseline separation. uni-greifswald.de The chemical purity of trans-2-aminocyclohexanol has been analyzed using a TC-17 column. google.com Derivatization of trans-4-aminocyclohexanol allows for its analysis and quantification in complex biological matrices. researchgate.net

Crystallographic Analysis

Single crystal X-ray diffraction is an authoritative method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute stereochemistry of chiral centers. For derivatives of trans-4-aminocyclohexanol, this technique provides definitive proof of the trans configuration of the amino and hydroxyl groups on the cyclohexane ring.

In the crystal structure of a derivative, trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol, the analysis confirmed the compound crystallized as the pure trans enantiomer. This configuration arises from the energetically favorable equatorial positioning of both the hydroxyl and the imine substituent on the cyclohexane ring. The analysis also reveals details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino functionalities, which stabilize the crystal packing. biocrick.com

Similarly, in complexes of 2-((2-((2-hydroxyethyl)amino)ethyl)amino)cyclohexanol, a related compound, X-ray diffraction showed the cyclohexane ring adopts a chair conformation with the substituents in a trans arrangement. doi.org This technique is also capable of identifying the formation of new chiral centers upon complexation with metal ions. doi.org

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of materials, such as melting point, phase transitions, and purity. For trans-4-aminocyclohexanol, DSC is valuable for confirming its identity and assessing its purity. The melting point of trans-4-aminocyclohexanol is reported to be in the range of 110–113 °C. aksci.com DSC analysis can precisely measure this melting transition, and the sharpness of the melting peak can be an indicator of the sample's purity.

DSC is also critical for distinguishing between different stereoisomers, as they often exhibit different melting points. Furthermore, this technique can be used to identify the presence of different crystalline forms (polymorphs) of a compound, which may have distinct physical properties. In conjunction with Thermogravimetric Analysis (TGA), which measures changes in mass with temperature, DSC can help detect the presence of residual solvents in a sample.

The thermal stability of polymers derived from trans-4-aminocyclohexanol, such as polybenzoxazines, has been evaluated using DSC, demonstrating the compound's importance in creating materials with enhanced thermal properties.

Emerging Analytical Techniques for Stereochemical Analysis

A significant challenge in stereochemistry is the rapid and accurate analysis of mixtures containing multiple stereoisomers. Emerging techniques that combine dynamic-covalent assemblies with chemometric analysis offer a powerful, high-throughput alternative to traditional chromatographic methods. rsc.org

This approach has been demonstrated for the full speciation of the four stereoisomers of 2-aminocyclohexanol, a compound structurally related to trans-4-aminocyclohexanol. nih.govnih.gov The method utilizes multicomponent assemblies that interact reversibly with the analyte's functional groups (amine and alcohol). nih.gov These interactions generate unique optical signals, typically in circular dichroism (CD) and UV-Vis spectroscopy, that are characteristic of each stereoisomer. researchgate.netacs.org

The process involves:

Dynamic-Covalent Assembly: The aminocyclohexanol isomers react with specific sensor molecules to form temporary, chiral complexes. For example, one assay can target the chiral secondary alcohol group, while another targets the chiral primary amine. nih.gov

Optical Signal Generation: These newly formed assemblies produce distinct CD spectra. The intensity and sign of the Cotton effects in the CD spectrum are related to the absolute configuration and enantiomeric excess (ee) of the analyte. nih.govresearchgate.net

Chemometric Analysis: Because the signals from the different stereoisomers often overlap and can be influenced by the presence of other isomers, a chemometric approach, such as partial least squares (PLS) regression, is applied. rsc.orgnih.gov This statistical method deconvolutes the complex spectral data to accurately determine the concentration of each individual stereoisomer in the mixture. rsc.org

This combined strategy allows for the rapid determination of enantiomeric excess (ee), diastereomeric excess (de), and total concentration from a single set of measurements. nih.govresearchgate.net It has been shown to achieve this with a low absolute error, enabling the analysis of approximately 96 reactions in under 30 minutes, which is a significant advantage in high-throughput screening applications. nih.govnih.gov

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Pharmaceutical Intermediate

trans-4-Aminocyclohexanol serves as a crucial precursor in the synthesis of several important pharmaceutical compounds, ranging from widely used mucolytic agents to targeted kinase inhibitors. chemimpex.comcymitquimica.com Its utility stems from the reactivity of its amino and hydroxyl groups, which can be selectively modified to build more complex molecular architectures. cymitquimica.comchemicalbook.com

One of the most prominent applications of trans-4-aminocyclohexanol is as a key starting material in the synthesis of Ambroxol hydrochloride, a widely used mucolytic agent for the treatment of respiratory diseases characterized by excessive or viscous mucus. cymitquimica.comgoogle.com The synthesis of Ambroxol from trans-4-aminocyclohexanol is a well-established process in the pharmaceutical industry. google.com This multi-step synthesis highlights the compound's role as a fundamental building block for this class of drugs. google.com The synthesis generally involves the reaction of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde. google.com

The process underscores the importance of trans-4-aminocyclohexanol as a critical intermediate in the production of Ambroxol, contributing to the availability of this important respiratory medication. cymitquimica.comgoogle.com

trans-4-Aminocyclohexanol is a valuable scaffold for the development of kinase inhibitors, which are a major class of targeted cancer therapeutics. The cyclohexane (B81311) ring and its functional groups provide a three-dimensional structure that can be elaborated to interact with the binding sites of protein kinases. For instance, it has been used in the synthesis of fused tricyclic compounds with a triazolopyridazine core, which have shown inhibitory activity against PIM family kinases, known to be overexpressed in various cancers. researchgate.net

The compound has also been incorporated into pyridinylimidazole scaffolds to shift selectivity from p38α mitogen-activated protein kinase (MAPK) to c-Jun N-terminal kinase (JNK) 3. sigmaaldrich.com The trans-4-aminocyclohexanol moiety was selected for its ability to donate hydrogen bonds and its presence in other potent kinase inhibitors. sigmaaldrich.com

In the realm of anticonvulsant research, derivatives of aminocyclohexanol have been investigated for their potential antiepileptic activity. While direct synthesis of major anticonvulsant drugs from trans-4-aminocyclohexanol is not as prominently documented as for Ambroxol, the aminocyclohexanol core is recognized as a pharmacologically relevant structure. For example, novel chiral N-aminoalkyl derivatives of trans-2-aminocyclohexan-1-ol have demonstrated anticonvulsant activity. sigmaaldrich.com The structural similarity suggests the potential of trans-4-aminocyclohexanol as a starting point for the discovery of new anticonvulsant agents.

trans-4-Aminocyclohexanol hydrochloride is utilized in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes. guidechem.com These bicyclic compounds are valuable substrates in microbial oxidation studies and serve as chiral synthons in organic synthesis. The synthesis involves a transannular nucleophilic displacement reaction, showcasing the utility of the stereochemistry of trans-4-aminocyclohexanol in constructing complex bicyclic systems. google.comguidechem.com

trans-4-Aminocyclohexanol is cited as a chemical intermediate for several medicinal compounds, including Fenal, Pyrimethamine, and Chlordrimitone. While detailed synthetic pathways explicitly starting from trans-4-aminocyclohexanol for these specific drugs are not as widely published as for Ambroxol, its role as a precursor highlights its versatility in the synthesis of a range of pharmacologically active agents.

The antiviral drug Lomibuvir, a hepatitis C virus (HCV) protease inhibitor, is another significant therapeutic agent synthesized using trans-4-aminocyclohexanol as a key intermediate. cymitquimica.com This application underscores the importance of this building block in the development of treatments for infectious diseases. The synthesis of Lomibuvir leverages the structural and stereochemical features of trans-4-aminocyclohexanol to construct the final complex active pharmaceutical ingredient.

Design and Synthesis of Biologically Active Molecules

Beyond its role as an intermediate for specific, named drugs, trans-4-aminocyclohexanol is a versatile building block in the broader context of designing and synthesizing novel, biologically active molecules. chemimpex.com Its chiral nature and the presence of two distinct functional groups allow for the creation of diverse molecular libraries for drug discovery screening. chemimpex.com The "trans" configuration of the amino and hydroxyl groups provides a defined spatial arrangement that can be crucial for molecular recognition and binding to biological targets. chemicalbook.com

The compound's utility is further expanded through the use of protecting groups, such as the Boc (tert-butyloxycarbonyl) group, which allows for selective reactions at either the amino or hydroxyl function. chemicalbook.com This chemical tractability makes Boc-trans-4-aminocyclohexanol a valuable reagent in multi-step organic synthesis of potential drug candidates. chemicalbook.com

Researchers have employed trans-4-aminocyclohexanol in the synthesis of various compounds, including those with potential as analgesics and anti-inflammatory agents. chemimpex.com Its application extends to the study of neurotransmitter systems, where it can be used to generate molecules that help in understanding the role of amines in brain function. chemimpex.com

Data Tables

Table 1: Key Pharmaceutical Intermediates and Final Products Derived from trans-4-Aminocyclohexanol

| Intermediate/Precursor | Final Pharmaceutical Product | Therapeutic Class |

| trans-4-Aminocyclohexanol | Ambroxol Hydrochloride | Mucolytic Agent |

| trans-4-Aminocyclohexanol | Kinase Inhibitors (e.g., PIM kinase inhibitors) | Anticancer |

| trans-4-Aminocyclohexanol | Anticonvulsant Scaffolds | Antiepileptic |

| trans-4-Aminocyclohexanol | N-Substituted 7-Azabicyclo[2.2.1]heptanes | Synthetic Building Blocks |

| trans-4-Aminocyclohexanol | Lomibuvir | HCV Protease Inhibitor |

Table 2: Research Findings on Biologically Active Molecules Synthesized from trans-4-Aminocyclohexanol

| Synthesized Molecule Class | Research Area | Key Findings |

| Pyridinylimidazole Derivatives | Kinase Inhibition | Shifting selectivity from p38α MAPK to JNK3. sigmaaldrich.com |

| Fused Tricyclic Compounds | Kinase Inhibition | Inhibition of PIM family kinases for potential cancer therapy. researchgate.net |

| N-Alkyl Derivatives of Aminocyclohexanol | Anticonvulsant Activity | Chiral derivatives showing anticonvulsant properties. sigmaaldrich.com |

Scaffold for Novel Therapeutic Agents with Specific Stereochemistry

The rigid and well-defined trans configuration of trans-4-Aminocyclohexanol provides stereochemical stability, which is a critical attribute in the design of enantiomerically pure drugs. scimplify.com This stability makes it an ideal scaffold for asymmetric synthesis, a process that allows for the creation of compounds with a specific three-dimensional arrangement of atoms. chemimpex.com Such stereochemical control is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic profiles. chemimpex.comcymitquimica.com

The utility of trans-4-Aminocyclohexanol as a scaffold is exemplified in its use in the synthesis of spiro-oxindoles, a class of compounds investigated as potent inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. acs.org The ring-opening of precursor molecules with trans-4-aminocyclohexanol is a crucial step in the synthesis of these target molecules. acs.org Furthermore, its application extends to the development of selective inhibitors for heat shock protein 90 (Hsp90), another important target in oncology. nih.gov The aminocyclohexanol-based scaffold has been instrumental in the transformation of non-selective Hsp90 inhibitors into Grp94-selective agents. nih.govresearchgate.net

Development of Analgesics and Anti-inflammatory Compounds

Trans-4-Aminocyclohexanol serves as a key intermediate in the synthesis of various pharmaceuticals, notably in the development of analgesics and anti-inflammatory agents. chemimpex.comscimplify.com The compound has demonstrated an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines in vitro. biosynth.com It also exhibits inhibitory activity against cyclooxygenase (COX), an enzyme responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. biosynth.com This inhibition of COX activity contributes to its potential analgesic and anti-inflammatory properties. biosynth.com

One of the most prominent examples of its application in this area is its role as a precursor in the synthesis of Ambroxol, a widely used mucolytic agent that also possesses anti-inflammatory properties. mdpi.com The synthesis of Ambroxol from trans-4-Aminocyclohexanol highlights the industrial importance of this compound in producing established therapeutic agents. darshanpharmachem.com

Modulation of Neurotransmitter Systems and Potential for Neurological Disorders

The amino alcohol scaffold of trans-4-Aminocyclohexanol is of significant interest in the field of neuroscience and the development of treatments for neurological disorders. scimplify.com Research has focused on its potential to modulate various neurotransmitter systems, which are often dysregulated in conditions such as Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder. nih.govmdpi.com The compound is utilized in studies aimed at understanding the role of amines in brain function and identifying potential therapeutic targets. chemimpex.com

Derivatives of trans-4-Aminocyclohexanol are being investigated for their ability to interact with specific neurotransmitter receptors and transporters. nih.gov For instance, it serves as a building block in the synthesis of muscarinic M4 agonists, which are being explored for their therapeutic potential. ontosight.ai The development of drugs that can selectively modulate neurotransmitter pathways is a key strategy in addressing the complex biochemical basis of neurological disorders. taylorfrancis.comfrontiersin.org

Investigation as a Cell Signaling Molecule and COX Inhibitor

Trans-4-Aminocyclohexanol is recognized as a cell signaling molecule, belonging to the class of heterocyclic compounds. biosynth.com It has been shown to influence cellular pathways by interacting with key enzymes. For example, it can bind to and inhibit the activity of protein kinase C, an enzyme involved in various cell signaling cascades. biosynth.com

As previously mentioned, a significant aspect of its biological activity is the inhibition of cyclooxygenase (COX) activity. biosynth.com This mechanism is central to the action of many non-steroidal anti-inflammatory drugs (NSAIDs). By blocking the COX enzyme, trans-4-Aminocyclohexanol reduces the production of prostaglandins, thereby mitigating inflammation and pain. biosynth.com This dual role as a cell signaling molecule and a COX inhibitor underscores its potential for therapeutic applications. biosynth.com

Impurity Profiling and Quality Control in Pharmaceutical Manufacturing

In the synthesis of pharmaceutical ingredients, ensuring the purity of intermediates is of paramount importance. The presence of isomers, such as the cis-isomer of 4-aminocyclohexanol, can lead to the formation of unwanted byproducts and impurities in the final drug substance. google.com Therefore, strict quality control measures are necessary to monitor and control the levels of such impurities.

Trans-4-Aminocyclohexanol is a known intermediate in the synthesis of drugs like Ambroxol, and its corresponding cis-isomer is considered an impurity. google.com Stringent quality requirements in pharmaceutical manufacturing necessitate the development of analytical methods for impurity profiling to ensure that the final product meets the required specifications. google.com The synthesis of Ambroxol often starts from a mixture of cis and trans isomers, from which the desired trans-isomer is separated. google.com The development of selective synthesis methods that yield the trans-isomer with high purity is an area of active research to minimize the formation of the unwanted cis-isomer. google.com

Pharmacological Relevance of Amino Alcohol Scaffolds

The amino alcohol motif is a privileged scaffold in medicinal chemistry, with a significant number of FDA-approved drugs containing this structural feature. sci-hub.se These scaffolds are not only integral components of the final drug molecules but also serve as chiral auxiliaries and ligands in asymmetric synthesis, enabling the production of enantiomerically pure compounds. sci-hub.seresearchgate.net

The biological activities of amino alcohol derivatives are diverse and include antimicrobial, antifungal, and anticancer properties. researchgate.net They are also crucial in modulating the physicochemical properties of drug molecules, which can impact their absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net The pharmacological relevance of the amino alcohol scaffold is further highlighted by its presence in a wide range of bioactive natural and synthetic compounds. researchgate.net

Applications in Materials Science and Organic Synthesis

Chiral Auxiliary in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis process to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This control is critical in the pharmaceutical and biological sciences, as the different enantiomers (non-superimposable mirror-image isomers) of a molecule can have vastly different biological effects.

Trans-4-Aminocyclohexanol serves as a valuable chiral auxiliary, enabling chemists to conduct asymmetric synthesis, a process that produces a specific stereoisomer of a product. wikipedia.org By attaching this chiral molecule to a non-chiral substrate, it introduces chirality and sterically guides subsequent reactions to favor the formation of one desired enantiomer over others. After the desired stereocenter has been created, the auxiliary can be removed and potentially recovered for reuse. sigmaaldrich.com This application is crucial for synthesizing enantiomerically pure compounds for pharmaceuticals and other biologically active molecules. wikipedia.org

Precursor for Advanced Polymeric Materials

The development of high-performance polymers is a cornerstone of modern materials science. Trans-4-Aminocyclohexanol contributes to this field as a key ingredient in the synthesis of specialized polymeric materials.

Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, mechanical properties, and molecular design flexibility. metu.edu.tr The fundamental synthesis of the benzoxazine (B1645224) monomer involves a Mannich condensation reaction between a phenol (B47542), a primary amine, and formaldehyde. nih.gov

Research and application data confirm that trans-4-Aminocyclohexanol hydrochloride is used as the amine component in the synthesis of benzoxazine monomers. gtilaboratorysupplies.com These specialized monomers are subsequently used for the preparation of advanced materials such as polybenzoxazine-silica hybrid nanocomposites, demonstrating the compound's direct role in the creation of sophisticated polymer systems. gtilaboratorysupplies.comresearchgate.net

General Organic Synthesis Building Block

Beyond specialized applications, trans-4-Aminocyclohexanol is a foundational building block in broader organic synthesis, particularly for producing fine chemicals and agrochemicals. guidechem.comsinocurechem.com

Trans-4-Aminocyclohexanol is an important fine chemical organic raw material. guidechem.com It serves as a versatile intermediate in the synthesis of various fine chemicals and is specifically noted for its use as an intermediate for dyes. guidechem.com Through reactions such as oxidation, halogenation, and cyanation, a wide range of derivative products can be synthesized from this compound. guidechem.com

The compound plays a crucial role as an intermediate in the production of a diverse portfolio of agrochemicals. wikipedia.orgguidechem.com Its structure is a key component in the synthesis of various pesticides, fungicides, herbicides, and plant growth regulators that are essential for modern agriculture. guidechem.com For instance, it is a precursor for pyrethroid insecticides like fenvalerate (B1672596) and cyfluthrin. guidechem.com The table below details some of the specific agrochemicals synthesized using trans-4-Aminocyclohexanol as an intermediate. guidechem.com

| Agrochemical Category | Specific Compound |

|---|---|

| Pesticides (Insecticides) | Fenvalerate, Cyfluthrin, Permethrin |

| Fungicides | Diconazole |

| Herbicides | Triazole, Trifluralin |

| Plant Growth Regulators | Paclobutrazol |

Reagent in Diverse Organic Reactions

trans-4-Aminocyclohexanol is a valuable bifunctional molecule utilized as a key starting material and intermediate in a wide array of organic syntheses. chemicalbook.comottokemi.comchemicalbook.com Its unique structure, featuring both an amino and a hydroxyl group on a cyclohexane (B81311) scaffold, allows for its participation in various chemical transformations to produce a diverse range of more complex molecules, including pharmaceuticals, agrochemicals, and materials science precursors. guidechem.comchemimpex.com The trans configuration of the functional groups often imparts specific stereochemical properties to the resulting products. chemimpex.com